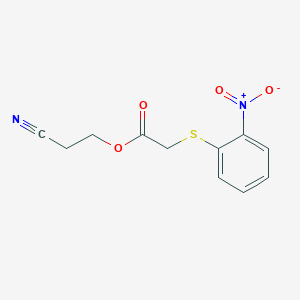

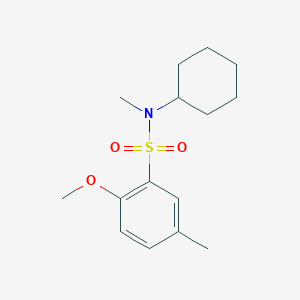

![molecular formula C19H24N2O3S2 B256578 N-ethyl-N-(2-hydroxyethyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B256578.png)

N-ethyl-N-(2-hydroxyethyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethyl-N-(2-hydroxyethyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide, commonly known as thioflavin T, is a fluorescent dye that is widely used in scientific research. It is a versatile molecule that has a variety of applications in biochemistry, cell biology, and biophysics.

Mecanismo De Acción

Thioflavin T binds to the beta-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding of thioflavin T to amyloid fibrils causes a conformational change in the dye molecule, resulting in an increase in fluorescence intensity. This property of thioflavin T has been used to develop several fluorescence-based assays for the detection and quantification of amyloid fibrils.

Biochemical and Physiological Effects:

Thioflavin T is not known to have any significant biochemical or physiological effects. It is a relatively inert molecule that is not metabolized by cells or tissues.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Thioflavin T has several advantages as a fluorescent probe for the detection and quantification of amyloid fibrils. It is a relatively small molecule that can easily penetrate into cells and tissues. It has a high binding affinity for amyloid fibrils and can be used to detect very low concentrations of these aggregates. Thioflavin T is also relatively inexpensive and easy to use. However, thioflavin T has some limitations. It is not specific for amyloid fibrils and can bind to other proteins and molecules. It is also sensitive to pH and ionic strength, which can affect its binding properties.

Direcciones Futuras

Thioflavin T has several potential future directions. One direction is the development of new fluorescent probes that are more specific for amyloid fibrils and have improved binding properties. Another direction is the use of thioflavin T as a tool for the study of protein aggregation in other diseases, such as type 2 diabetes and prion diseases. Thioflavin T can also be used in the development of new therapies for neurodegenerative diseases by screening for potential inhibitors of amyloid aggregation. Finally, thioflavin T can be used in the development of new diagnostic tools for the early detection of neurodegenerative diseases.

Métodos De Síntesis

Thioflavin T is synthesized by the reaction of ethyl bromoacetate with 2-aminoethanol, followed by the reaction of the resulting compound with 2,4-dinitrophenylhydrazine and 2-mercaptoethanol. The final product is purified by recrystallization from ethanol.

Aplicaciones Científicas De Investigación

Thioflavin T is commonly used as a fluorescent probe for the detection and quantification of amyloid fibrils, which are protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T binds to the beta-sheet structure of amyloid fibrils, causing an increase in fluorescence intensity. This property of thioflavin T has been widely used to study the kinetics of amyloid fibril formation and to screen for potential inhibitors of amyloid aggregation.

Propiedades

Nombre del producto |

N-ethyl-N-(2-hydroxyethyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide |

|---|---|

Fórmula molecular |

C19H24N2O3S2 |

Peso molecular |

392.5 g/mol |

Nombre IUPAC |

N-ethyl-N-(2-hydroxyethyl)-4-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |

InChI |

InChI=1S/C19H24N2O3S2/c1-3-20(11-12-22)17(23)5-4-10-21-18(24)16(26-19(21)25)13-15-8-6-14(2)7-9-15/h6-9,13,22H,3-5,10-12H2,1-2H3/b16-13- |

Clave InChI |

HPSACVOIQJMKQA-SSZFMOIBSA-N |

SMILES isomérico |

CCN(CCO)C(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)C)/SC1=S |

SMILES |

CCN(CCO)C(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)C)SC1=S |

SMILES canónico |

CCN(CCO)C(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)C)SC1=S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

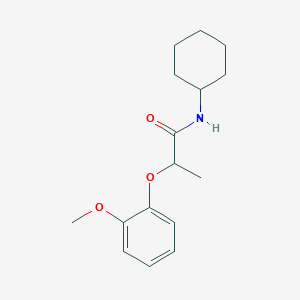

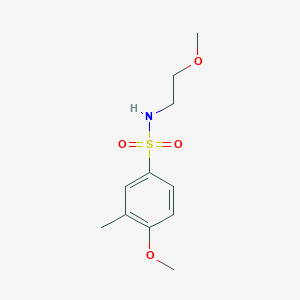

![2-[(4-Ethylpiperazin-1-yl)sulfonyl]benzonitrile](/img/structure/B256496.png)

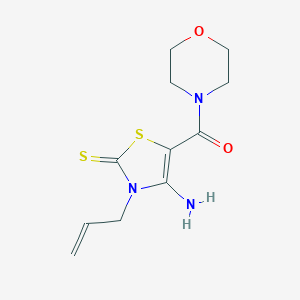

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256501.png)

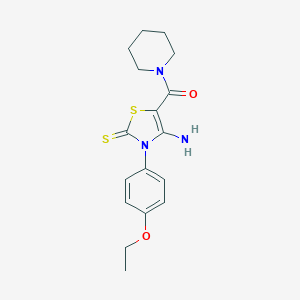

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B256503.png)

![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-hydroxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}[2-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B256504.png)

![N-(2-methoxyethyl)-2-[(4-propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256507.png)

![7-{2-Nitrophenyl}-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B256510.png)

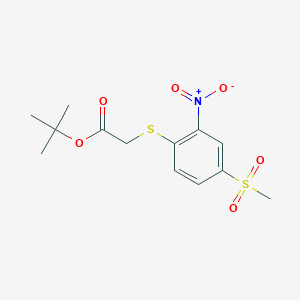

![Tert-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B256524.png)